molecular formula C15H12Cl3NO3 B8303656 Glycine, N-(2',5',6-trichloro-4-methoxy[1,1'-biphenyl]-3-yl)-

Glycine, N-(2',5',6-trichloro-4-methoxy[1,1'-biphenyl]-3-yl)-

Cat. No.: B8303656
M. Wt: 360.6 g/mol
InChI Key: NVCMQMVHPOONET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycine, N-(2',5',6-trichloro-4-methoxy[1,1'-biphenyl]-3-yl)- is a useful research compound. Its molecular formula is C15H12Cl3NO3 and its molecular weight is 360.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Glycine, N-(2',5',6-trichloro-4-methoxy[1,1'-biphenyl]-3-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycine, N-(2',5',6-trichloro-4-methoxy[1,1'-biphenyl]-3-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H12Cl3NO3

Molecular Weight

360.6 g/mol

IUPAC Name

2-[4-chloro-5-(2,5-dichlorophenyl)-2-methoxyanilino]acetic acid

InChI

InChI=1S/C15H12Cl3NO3/c1-22-14-6-12(18)10(5-13(14)19-7-15(20)21)9-4-8(16)2-3-11(9)17/h2-6,19H,7H2,1H3,(H,20,21)

InChI Key

NVCMQMVHPOONET-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)Cl)C2=C(C=CC(=C2)Cl)Cl)NCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl 2-(4-chloro-5-iodo-2-methoxyphenylamino)acetate (5.0 g, 14.08 mmol), 2,5-dichlorophenylboronic acid (4.03 g, 21.12 mmol), Pd(PPh3)4 (1.626 g, 1.04 mmol), Na2CO3 (4.477 g, 42.24 mmol) in 1,4-dioxane (100 mL) and water (20 mL) was stirred at reflux under argon for 6 h. Then reaction mixture was allowed to cool to room temperature, quenched with water and acidified with HCl (10% in water) to adjust the pH to 3-4. The mixture was extracted with ethyl acetate, washed with brine, dried over Na2SO4 and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel (50% petroleum ether/ethyl acetate) to afford the desired product (3 g, 59% yield) as an off-white solid. ESI-MS m/z: 360.2 [M−H]−.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.03 g
Type
reactant
Reaction Step One
Quantity
4.477 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.626 g
Type
catalyst
Reaction Step One
Yield
59%

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